molecular formula C16H30MgO4 B032939 Magnesium valproate CAS No. 62959-43-7

Magnesium valproate

Cat. No. B032939
CAS RN: 62959-43-7
M. Wt: 310.71 g/mol
InChI Key: LKLLHOIUJVEAGU-UHFFFAOYSA-L
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Patent
US07482486B2

Procedure details

Surprisingly, the inventors have discovered that a heretofore unknown valproate salt, magnesium valproate hydrate, a white solid having the molecular formula C16H30O4Mg.x H2O, is recovered in high yields from an alcoholic solution of magnesium valproate by adding a polar, non-oxygen-containing organic solvent having a boiling point of about 130° C. or lower in a volume sufficient to reduce the solubility of the magnesium valproate in the resulting reaction mixture to less than about 0.01 g/mL. The polar, non-oxygen-containing organic solvent is acetonitrile, propionitrile, butyronitrile, or isobutyronitrile. Acetonitrile is most preferred.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium valproate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].O.[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16].[Mg+2:22].C([O-])(=O)C(CCC)CCC>O>[C:1]([O-:10])(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].[Mg+2:22].[C:12]([O-:21])(=[O:20])[CH:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCC)CCC)(=O)[O-]
Step Two
Name
magnesium valproate hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C(CCC)CCC)(=O)[O-].[Mg+2].C(C(CCC)CCC)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is recovered

Outcomes

Product
Name
Type
product
Smiles
C(C(CCC)CCC)(=O)[O-].[Mg+2].C(C(CCC)CCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.